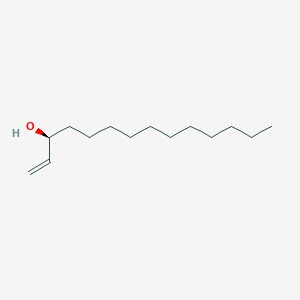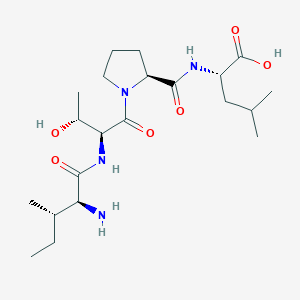
1-Tetradecen-3-ol, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tetradecen-3-ol, (3S)- is a chiral alcohol with the molecular formula C14H28O. It is a long-chain fatty alcohol that is often used in various chemical and biological applications. The compound is characterized by its specific stereochemistry, which is denoted by the (3S)- configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Tetradecen-3-ol, (3S)- can be synthesized through several methods. One common approach is the kinetic resolution of DL-1-tetradecen-3-ol using Sharpless asymmetric epoxidation. This method involves the use of various D-(-)-tartrate esters, such as diethyl tartrate (DET), diisopropyl tartrate (DIPT), dicyclohexyl tartrate (DCHT), and dicyclododecyl tartrate (DCDT), to achieve high enantiomeric excess (ee) of the (3S)-isomer .
Industrial Production Methods
Industrial production of 1-tetradecen-3-ol, (3S)- often involves large-scale synthesis using similar asymmetric epoxidation techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Tetradecen-3-ol, (3S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Tetradecen-3-ol, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of pheromones and other biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-tetradecen-3-ol, (3S)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Tetradecen-3-ol, (3S)- can be compared with other similar long-chain fatty alcohols, such as:
11-Tetradecen-1-ol: Another long-chain alcohol used in pheromone synthesis.
3E-Tetradecen-1-ol: A geometric isomer with different biological properties.
The uniqueness of 1-tetradecen-3-ol, (3S)- lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its isomers and other similar compounds.
Propiedades
Número CAS |
211310-85-9 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
(3S)-tetradec-1-en-3-ol |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h4,14-15H,2-3,5-13H2,1H3/t14-/m1/s1 |
Clave InChI |
JXPMWCQHYIQQQI-CQSZACIVSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@@H](C=C)O |
SMILES canónico |
CCCCCCCCCCCC(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)

![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)

![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)

![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)

![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)

